1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-4-(tetrahydrofuran-2-ylmethyl)piperazine
Overview
Description
The compound is a complex organic molecule that includes a thiazole ring and a piperazine ring. Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Piperazine is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives have been synthesized for various purposes, including as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The piperazine ring is a saturated six-membered ring with two nitrogen atoms .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research on similar compounds has involved the synthesis of novel derivatives with potential pharmacological applications. For example, Kumar et al. (2017) synthesized a series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which showed antidepressant and antianxiety activity in albino mice (Kumar et al., 2017).
Anticancer Activity
Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, finding that compounds with a piperazine substituent showed significant efficacy against various cancer cell lines (Turov, 2020).
Antimicrobial Activities
Bektaş et al. (2010) researched on 1,2,4-Triazole Derivatives, including compounds with piperazine components, and found them to have good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).
Applications in CNS Agents
Bauer et al. (1976) synthesized derivatives like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] which showed potential as central nervous system agents (Bauer et al., 1976).
Biofilm and MurB Inhibitors
Mekky and Sanad (2020) synthesized novel compounds, including 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, which showed significant antibacterial efficacies and inhibitory activities against biofilm and MurB enzyme (Mekky & Sanad, 2020).
Future Directions
Properties
IUPAC Name |
2-(2-methylphenyl)-5-[[4-(oxolan-2-ylmethyl)piperazin-1-yl]methyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-16-5-2-3-7-19(16)20-21-13-18(25-20)15-23-10-8-22(9-11-23)14-17-6-4-12-24-17/h2-3,5,7,13,17H,4,6,8-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQVWVXBTRVDMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(S2)CN3CCN(CC3)CC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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